Cutamesine C-11, also known as SA4503, is a compound that acts as a sigma-1 receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in enhancing recovery after acute ischemic stroke and in the treatment of major depressive disorder. The compound is currently under investigation in clinical trials, highlighting its significance in neuropharmacology.
Cutamesine C-11 is derived from the parent compound cutamesine (SA4503), which has been synthesized through various organic chemistry methods. It is primarily sourced from laboratories engaged in pharmaceutical research and development, particularly those focusing on neuroactive compounds.
Cutamesine C-11 falls under the classification of sigma-1 receptor ligands. Sigma receptors are a class of proteins that play a crucial role in various neurological processes, including pain modulation, memory enhancement, and neuroprotection.
The synthesis of Cutamesine C-11 involves several organic chemistry techniques. One documented method includes the Buchwald-Hartwig amination reaction to form key intermediates, followed by alkylation to yield the final product. The process typically begins with commercially available starting materials such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
Cutamesine C-11 has a complex molecular structure characterized by several functional groups that contribute to its activity at sigma receptors. The exact molecular formula and structural representation can be derived from spectroscopic data such as nuclear magnetic resonance and mass spectrometry.
The molecular weight of Cutamesine C-11 is approximately 300 g/mol, with specific structural features that include nitrogen-containing rings and aromatic systems that are critical for receptor binding.
Cutamesine C-11 participates in various chemical reactions typical of sigma receptor ligands. These include:
The binding affinity of Cutamesine C-11 for sigma-1 receptors has been quantitatively assessed using competitive binding assays, revealing a Ki value in the low nanomolar range, indicating strong receptor interaction.
The mechanism of action for Cutamesine C-11 involves its agonistic activity at sigma-1 receptors, which modulates neurotransmitter release and intracellular calcium signaling pathways. This modulation can enhance neuroprotective effects and promote recovery from neurological injuries.
Preclinical studies have demonstrated that activation of sigma-1 receptors by Cutamesine leads to increased levels of brain-derived neurotrophic factor, which is crucial for neuronal survival and repair processes.
Cutamesine C-11 is typically presented as a white to off-white crystalline solid. It exhibits moderate solubility in organic solvents and limited solubility in water.
The compound's stability under physiological conditions has been evaluated, indicating it maintains integrity during metabolic processes relevant to its therapeutic applications.
Relevant data includes:
Cutamesine C-11 is primarily investigated for its potential applications in:
Cutamesine (SA4503) is a synthetic piperazine derivative with the chemical name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine. Its molecular formula is C23H32N2O2, yielding a molecular weight of 368.52 g/mol for the unlabeled compound [3] [8]. The structure features a piperazine core substituted with two distinct phenalkyl groups:
The methoxy groups at positions 3 and 4 on the aromatic ring are critical for sigma-1 receptor (σ1R) binding affinity. Steric bulk at these positions reduces binding efficiency, demonstrating structure-activity sensitivity [3]. The nitrogen atom (Nb) within the piperazine ring attached to the phenylpropyl chain plays a dominant role in receptor interaction compared to the other nitrogen (Na) [3].
Radiolabeling for Imaging: The C-11 labeled variant ([11C]SA4503) is synthesized by reacting 4-O-demethyl SA4503 with [11C]methyl iodide. This process achieves a radiochemical yield of ~24% and high specific radioactivity (>100 TBq/mmol). The radioligand maintains >98% radiochemical purity at injection, with a pH of 6.0–7.0 [6]. This labeling allows positron emission tomography (PET) imaging of σ1R distribution and occupancy in living tissue.
Table 1: Structural and Synthetic Data for Cutamesine
Property | Value/Description |
---|---|
Chemical Name | 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine |
Molecular Formula | C23H32N2O2 |
Molecular Weight | 368.52 g/mol |
Radiolabeling Precursor | 4-O-demethyl SA4503 |
Radiolabeling Agent | [11C]Methyl iodide |
Radiochemical Purity | >98% |
Specific Radioactivity | >100 TBq/mmol |
Cutamesine acts as a highly selective agonist for the sigma-1 receptor (σ1R), with nanomolar affinity (Ki = 17–81.7 nM) and ~14-30-fold selectivity over the sigma-2 receptor (σ2R) [1] [3] [9]. The σ1R is an endoplasmic reticulum (ER) chaperone protein regulating calcium signaling, neuroprotection, and neurotransmitter release [1] [3]. Binding occurs through a competitive inhibition mechanism at the (+)-pentazocine site [3].
Key Binding Determinants:
Table 2: Binding Affinity and Selectivity Profile
Target | Binding Affinity (Ki) | Selectivity vs. σ1R |
---|---|---|
Sigma-1 Receptor | 17–81.7 nM | Reference |
Sigma-2 Receptor | 1,400–2,400 nM | 14–30x lower affinity |
Dopamine D2 | 7,500–17,500 nM | >90x lower affinity |
Muscarinic Receptors | 3,300–5,200 nM | >40x lower affinity |
Aging Impact: PET studies in aged rats (18–32 months) show reduced [11C]SA4503 binding potential (BPND) in the hypothalamus, pons, and medulla compared to young rats, indicating age-dependent σ1R density changes .
[11C]SA4503 exhibits rapid brain uptake and distribution kinetics suitable for PET imaging. Key pharmacokinetic parameters include:
Quantitative Modeling:
Table 3: Pharmacokinetic Parameters of [11C]SA4503
Parameter | Young Rats (1.5–3 mo) | Aged Rats (18–32 mo) |
---|---|---|
Peak Brain Uptake | 5–10 min post-injection | Delayed by ~2–4 min |
Plasma Half-Life | 15–20 min | 25–35 min |
VT (Cortex) | 25–30 mL/cm³ | 18–22 mL/cm³ |
BPND (Thalamus) | 2.5–3.0 | 1.5–2.0 |
[11C]Cutamesine undergoes hepatic metabolism primarily via cytochrome P450 (CYP)-dependent pathways. Key biotransformation steps include:
Species-Specific Metabolism:
Imaging Implications: Metabolite correction is critical for accurate PET quantification. Uncorrected data overestimate σ1R availability due to radioactive metabolites crossing the blood-brain barrier [4] .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7